molecular formula C14H18FNO2 B14861396 Ethyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

Ethyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14861396
M. Wt: 251.30 g/mol
InChI Key: YKHJLTIHTKIGQR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is characterized by the presence of a fluorophenyl group attached to the pyrrolidine ring, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with 1-methylpyrrolidine-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate: Similar structure but with a methoxy group instead of a fluorophenyl group.

    Ethyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

ethyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C14H18FNO2/c1-3-18-14(17)12-9-16(2)8-11(12)10-6-4-5-7-13(10)15/h4-7,11-12H,3,8-9H2,1-2H3

InChI Key

YKHJLTIHTKIGQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC1C2=CC=CC=C2F)C

Origin of Product

United States

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